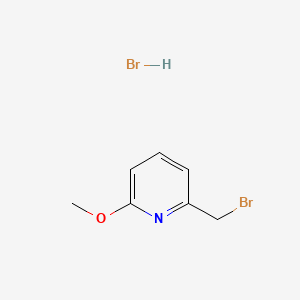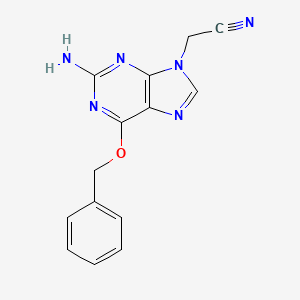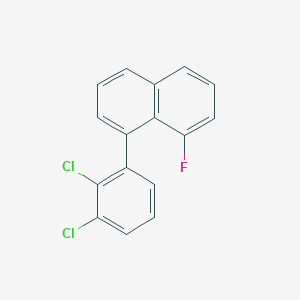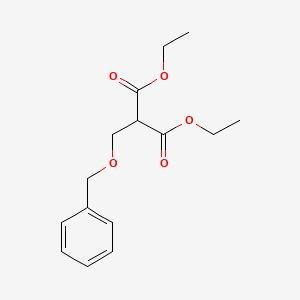
2-(Bromomethyl)-6-methoxypyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNO·HBr It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxypyridine hydrobromide typically involves the bromination of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid in a flow electrochemical reactor. This method minimizes waste and avoids the use of hazardous chemical oxidants .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-methoxypyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-methoxypyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)-1-methylpiperidine hydrobromide
Uniqueness
2-(Bromomethyl)-6-methoxypyridine hydrobromide is unique due to the presence of the methoxy group at the 6-position of the pyridine ring. This functional group influences the compound’s reactivity and its interaction with other molecules, making it distinct from other bromomethyl pyridine derivatives .
Propriétés
Formule moléculaire |
C7H9Br2NO |
|---|---|
Poids moléculaire |
282.96 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H |
Clé InChI |
AGSPTMCSERMNFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)






![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)






